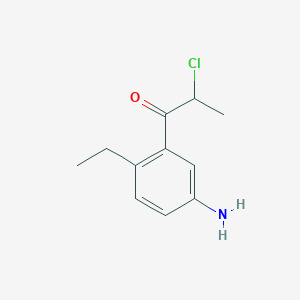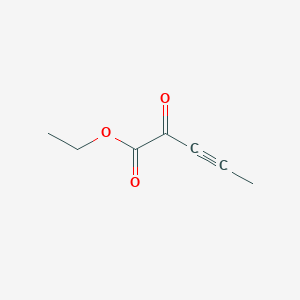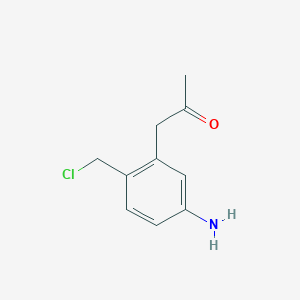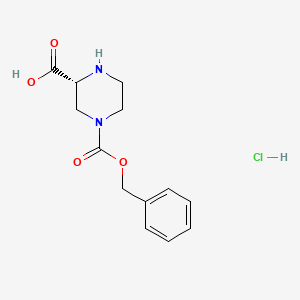
(R)-Methyl hexahydropyridazine-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-Methyl hexahydropyridazine-3-carboxylate is a chemical compound that belongs to the class of hexahydropyridazines
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of ®-Methyl hexahydropyridazine-3-carboxylate can be achieved through various synthetic routes. One common method involves the biotransformation of hexahydropyridazine derivatives. This method is advantageous due to its mild reaction conditions, high stereoselectivity, and potential for industrial application . The reaction typically involves the use of specific enzymes or microorganisms that facilitate the transformation under controlled conditions.
Industrial Production Methods: Industrial production of ®-Methyl hexahydropyridazine-3-carboxylate often employs biotransformation techniques due to their efficiency and cost-effectiveness. The process involves the use of bioreactors where the reaction conditions such as temperature, pH, and substrate concentration are carefully monitored and controlled to optimize yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions: ®-Methyl hexahydropyridazine-3-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties for specific applications.
Common Reagents and Conditions: Common reagents used in the reactions of ®-Methyl hexahydropyridazine-3-carboxylate include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are optimized based on the desired transformation.
Major Products Formed: The major products formed from the reactions of ®-Methyl hexahydropyridazine-3-carboxylate depend on the specific reaction and conditions used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions can produce alcohols or amines.
Applications De Recherche Scientifique
®-Methyl hexahydropyridazine-3-carboxylate has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it serves as a substrate for enzymatic studies and as a potential lead compound for drug discovery. In medicine, it is investigated for its potential therapeutic properties, including its role as an enzyme inhibitor or receptor modulator. Additionally, in the industry, it is used in the production of various chemical intermediates and specialty chemicals .
Mécanisme D'action
The mechanism of action of ®-Methyl hexahydropyridazine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and physiological responses, making the compound valuable for therapeutic applications.
Comparaison Avec Des Composés Similaires
®-Methyl hexahydropyridazine-3-carboxylate can be compared with other similar compounds, such as ethyl 6-oxo-4-(trifluoromethyl)hexahydropyridazine-3-carboxylate While both compounds share a hexahydropyridazine core, their substituents and functional groups differ, leading to variations in their chemical properties and applications
Conclusion
®-Methyl hexahydropyridazine-3-carboxylate is a versatile compound with significant potential in chemistry, biology, medicine, and industry. Its unique structural properties, diverse chemical reactivity, and wide range of applications make it a valuable subject of study and utilization in scientific research and industrial processes.
Propriétés
Formule moléculaire |
C6H12N2O2 |
|---|---|
Poids moléculaire |
144.17 g/mol |
Nom IUPAC |
methyl (3R)-diazinane-3-carboxylate |
InChI |
InChI=1S/C6H12N2O2/c1-10-6(9)5-3-2-4-7-8-5/h5,7-8H,2-4H2,1H3/t5-/m1/s1 |
Clé InChI |
GAUFSAOOPHWSRO-RXMQYKEDSA-N |
SMILES isomérique |
COC(=O)[C@H]1CCCNN1 |
SMILES canonique |
COC(=O)C1CCCNN1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 3-(4-(4-chlorophenoxy)phenyl)-1-oxa-2-azaspiro[4.5]dec-2-ene-4-carboxylate](/img/structure/B14036712.png)


![5-tert-butyl 7-ethyl 1-methyl-6,7-dihydro-1H-pyrazolo[4,3-c]pyridine-5,7(4H)-dicarboxylate](/img/structure/B14036733.png)





![5,5-Difluoro-1-oxa-7-azaspiro[3.5]nonane 2,2,2-trifluoroacetate](/img/structure/B14036763.png)
![8-Benzyl-5-oxa-2,8-diazaspiro[3.5]nonane dihydrochloride](/img/structure/B14036777.png)
![3'-Bromo-4',6'-dihydrospiro[cyclopropane-1,5'-pyrrolo[1,2-b]pyrazole]](/img/structure/B14036783.png)


